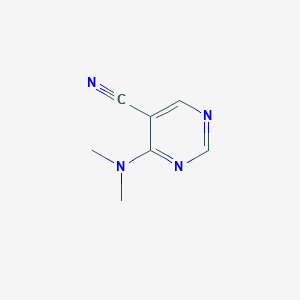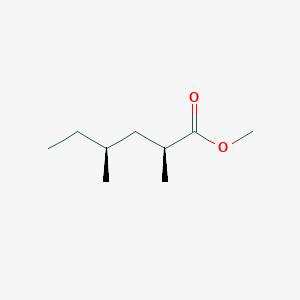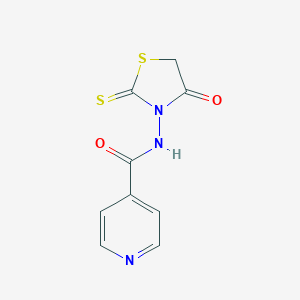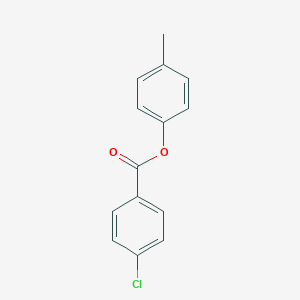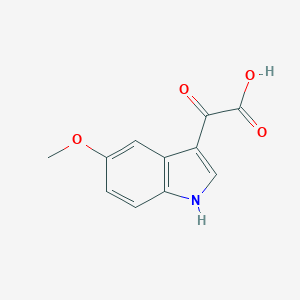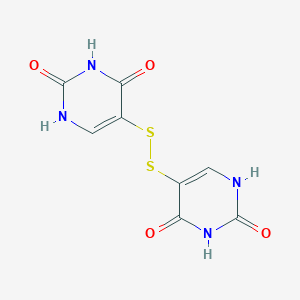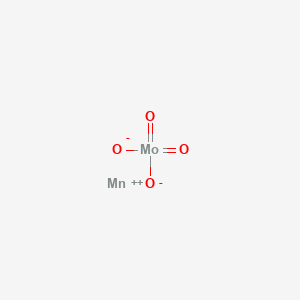
Tetróxido de manganeso y molibdeno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese molybdenum tetraoxide (MMT) is a versatile compound with a wide range of applications in scientific research. It is a combination of manganese and molybdenum, two elements with distinct physical and chemical properties. MMT has been used in various fields, including biochemistry, genetics, and material science.
Aplicaciones Científicas De Investigación
Almacenamiento de energía termoquímica
El Tetróxido de manganeso y molibdeno se ha utilizado para mejorar el comportamiento del almacenamiento de energía termoquímica (TCS) del óxido de manganeso . La adición de pequeñas cantidades de molibdeno mejoró la cinética de oxidación y la ciclabilidad redox de Mn2O3 sin aumentar significativamente la temperatura de reducción de los sólidos . Esto lo convierte en un material prometedor para aplicaciones de almacenamiento de energía a alta temperatura .
Aplicaciones fotocatalíticas
El trióxido de molibdeno, un componente del this compound, ha demostrado tener una actividad fotocatalítica sobresaliente, especialmente con contaminantes orgánicos . Se ha utilizado en la fotodegradación del azul de metileno en soluciones acuosas , lo que indica su posible uso en el tratamiento de aguas y la remediación ambiental.
Células solares
El trióxido de molibdeno también se utiliza en células solares debido a sus notables propiedades . Puede mejorar las propiedades estructurales, mecánicas y ópticas de las células solares, haciéndolas más eficientes y duraderas .
Sensores de gas
El trióxido de molibdeno se ha utilizado en sensores de gas . Sus propiedades únicas lo hacen sensible a varios gases, lo que permite una detección y medición precisas .
Supercondensadores y baterías
El óxido de manganeso, otro componente del this compound, es un material de electrodo prometedor para supercondensadores y baterías debido a su buen rendimiento electromecánico
Mecanismo De Acción
Target of Action
Manganese molybdenum tetraoxide, a compound involving manganese and molybdenum oxides, interacts with various targets. Manganese oxides, such as Mn3O4, have been found to act as catalysts for a range of reactions . Molybdenum oxides, on the other hand, have been used extensively in nanomedicine, particularly in the diagnosis and treatment of tumors .
Mode of Action
The mode of action of manganese molybdenum tetraoxide is complex and involves several interactions. Molybdenum oxide nanoparticles show strong optical absorption in the visible and near-infrared region due to their special defect structure . This property makes them good photothermal materials, which can be used in phototherapy . Manganese oxides, such as Mn3O4, act as catalysts in various reactions, including the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .
Biochemical Pathways
Manganese and molybdenum oxides influence several biochemical pathways. Molybdenum is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . Manganese, on the other hand, influences ecosystem carbon dynamics by mediating biochemical pathways that include photosynthesis .
Pharmacokinetics
Molybdenum oxide nanoparticles are known for their low biological toxicity, ease of excretion, and capability of photoacoustic imaging , which could impact their bioavailability.
Result of Action
The result of the action of manganese molybdenum tetraoxide is multifaceted. The reduction of manganese oxides leads to the formation of Mn(III)-ligand complexes at significant concentrations . Molybdenum oxide nanoparticles, due to their strong optical absorption, can be used in phototherapy for the treatment of tumors .
Action Environment
The action of manganese molybdenum tetraoxide is influenced by various environmental factors. For instance, the reactivity of Mn oxides with reductants depends on surface reactions and possible surface defects . Similarly, the properties of molybdenum oxide nanoparticles can be affected by the poor water solubility and rapid clearance of imperfect materials .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Manganese molybdenum tetraoxide involves the reaction of manganese and molybdenum salts in the presence of an oxidizing agent.", "Starting Materials": [ "Manganese salt (e.g. manganese sulfate)", "Molybdenum salt (e.g. ammonium molybdate)", "Oxidizing agent (e.g. hydrogen peroxide)", "Solvent (e.g. water)" ], "Reaction": [ "Dissolve the manganese salt in the solvent", "Add the molybdenum salt to the solution", "Add the oxidizing agent to the solution while stirring", "Heat the solution to a temperature between 60-80°C", "Maintain the temperature and stirring for several hours until the reaction is complete", "Filter the resulting solid and wash with solvent", "Dry the solid at a low temperature (e.g. 60°C) to obtain Manganese molybdenum tetraoxide" ] } | |
| 14013-15-1 | |
Fórmula molecular |
MnMoO |
Peso molecular |
166.89 g/mol |
Nombre IUPAC |
manganese;oxomolybdenum |
InChI |
InChI=1S/Mn.Mo.O |
Clave InChI |
LWOJVCRSXHGDIJ-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=O)[O-].[Mn+2] |
SMILES canónico |
O=[Mo].[Mn] |
| 14013-15-1 | |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



